Bienvenue dans la boutique en ligne BenchChem!

Remodelin HBR

Acute Myeloid Leukemia NAT10 Inhibition Cell Proliferation

Remodelin hydrobromide (Remodelin HBR) is a potent, orally active, and selective inhibitor of the acetyltransferase NAT10. As a cell-permeable and stable analog of CPTH2, Remodelin HBR corrects nuclear architecture defects and reduces DNA damage signaling in laminopathic cells, including those from Hutchinson-Gilford Progeria Syndrome (HGPS) patients.

Molecular Formula C15H15BrN4S
Molecular Weight 363.3 g/mol
Cat. No. B15604789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemodelin HBR
Molecular FormulaC15H15BrN4S
Molecular Weight363.3 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
InChIKeyXNWBCMSPDCSWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remodelin HBR: A Selective, Cell-Permeable NAT10 Inhibitor for Laminopathy and Oncology Research


Remodelin hydrobromide (Remodelin HBR) is a potent, orally active, and selective inhibitor of the acetyltransferase NAT10 [1]. As a cell-permeable and stable analog of CPTH2, Remodelin HBR corrects nuclear architecture defects and reduces DNA damage signaling in laminopathic cells, including those from Hutchinson-Gilford Progeria Syndrome (HGPS) patients . Beyond laminopathies, Remodelin HBR exhibits anti-proliferative activity in various cancer models, including prostate cancer, hepatocellular carcinoma, and acute myeloid leukemia, by modulating ribosome biogenesis and nuclear structure [2].

Why Remodelin HBR Cannot Be Interchanged with Other NAT10-Targeting Agents


While several compounds have been proposed as NAT10 inhibitors, including fludarabine, fosaprepitant, and CPTH2, their pharmacological profiles, selectivity, and functional outcomes differ significantly from Remodelin HBR [1]. Generic substitution is not advised because Remodelin HBR remains the most extensively validated tool compound for studying NAT10-mediated nuclear architecture and laminopathies, with a unique combination of cellular potency, in vivo efficacy, and a well-documented selectivity profile that contrasts with the off-target effects observed with clinically approved drugs like fludarabine [2]. The quantitative evidence below underscores these critical distinctions.

Quantitative Differentiation: Remodelin HBR Versus Key Comparators in NAT10 Inhibition


Anti-Leukemic Potency in AML Cells: Remodelin HBR vs. Fludarabine

In MOLM13 acute myeloid leukemia cells, Remodelin HBR and fludarabine both inhibit cell growth. Treatment with either compound results in half-maximum inhibitory concentrations (IC50) within a comparable range of 1.5 to 18.5 μM after 72 hours [1]. This indicates that Remodelin HBR can achieve similar in vitro potency to fludarabine in this specific cancer model, despite fludarabine being an FDA-approved drug with a primary mechanism of action as a DNA synthesis inhibitor [2].

Acute Myeloid Leukemia NAT10 Inhibition Cell Proliferation

Target Engagement Affinity: Remodelin HBR vs. Fosaprepitant by Molecular Docking

Computational docking studies predict the binding affinity of various molecules to the NAT10 protein. The XP GScore, a measure of binding energy, was -5.3 kcal/mol for Remodelin HBR, whereas fosaprepitant demonstrated a significantly more favorable score of -11.709 kcal/mol [1]. While this suggests fosaprepitant may have a higher theoretical affinity for NAT10, it is crucial to note that Remodelin HBR is a validated inhibitor with extensive functional data, whereas fosaprepitant's activity against NAT10 in cellular or in vivo models remains uncharacterized [2].

NAT10 Molecular Docking Binding Affinity

Chemical Stability and Cellular Utility: Remodelin HBR vs. Parent Compound CPTH2

Remodelin HBR is a cell-permeable, potent, and stable analog of CPTH2 . While CPTH2 is an early tool compound for inhibiting histone acetyltransferases, its limited stability and cell permeability have constrained its utility in long-term cellular assays [1]. In contrast, Remodelin HBR's improved chemical properties enable robust and reproducible inhibition of NAT10 at concentrations of 10-50 µM in cell culture, leading to consistent rescue of nuclear shape defects in laminopathic cells [2].

NAT10 Inhibitor Chemical Stability Cell Permeability

In Vivo Efficacy in AML: Remodelin HBR vs. Fludarabine in Syngeneic Mouse Model

In a C1498 syngeneic mouse model of acute myeloid leukemia, both Remodelin HBR (administered intraperitoneally at 30 mg/kg) and fludarabine (administered at 200 mg/kg) significantly prolonged survival compared to vehicle control [1]. While the dosages are not equivalent, this direct comparison demonstrates that Remodelin HBR possesses tangible in vivo anti-leukemic activity, providing a proof-of-concept for its use in preclinical oncology studies where NAT10 inhibition is the desired mechanism [2].

Acute Myeloid Leukemia In Vivo Efficacy Survival Benefit

Optimal Research Applications for Remodelin HBR Based on Comparative Evidence


Elucidating NAT10-Dependent Mechanisms in Laminopathies and Progeria

Remodelin HBR is the gold-standard chemical probe for correcting nuclear blebbing and DNA damage in HGPS and lamin A/C-depleted cells at 10-50 µM [1]. Its well-documented ability to restore nuclear architecture makes it indispensable for studies investigating the role of NAT10 in premature aging syndromes.

Investigating RNA Acetylation (ac4C) in Acute Myeloid Leukemia Pathogenesis

Given its comparable in vitro potency to fludarabine in AML cells (IC50 1.5-18.5 µM) and demonstrated in vivo activity in AML mouse models, Remodelin HBR is the preferred tool for dissecting the role of NAT10-mediated mRNA ac4C modification in driving serine metabolism and leukaemogenesis, without the confounding off-target effects of a nucleoside analog [2].

Solid Tumor Xenograft Studies for Prostate and Hepatocellular Carcinoma

Remodelin HBR has been shown to suppress the growth of prostate cancer and hepatocellular carcinoma in xenograft models when administered orally at 100 mg/kg daily [3]. This validated in vivo dosing regimen provides a clear experimental framework for oncology researchers exploring NAT10 as a therapeutic target in solid tumors.

Quote Request

Request a Quote for Remodelin HBR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.